5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Description

Background and Significance of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

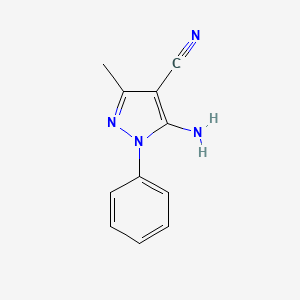

This compound represents a crucial member of the pyrazole family, distinguished by its unique combination of functional groups that confer remarkable chemical reactivity and biological potential. The compound features a five-membered heterocyclic ring containing two adjacent nitrogen atoms, with an amino group at the 5-position, a methyl group at the 3-position, a phenyl group at the 1-position, and a carbonitrile group at the 4-position. This specific arrangement of substituents creates a molecule with distinctive electronic properties due to the presence of both electron-withdrawing carbonitrile groups and electron-donating amino groups, which significantly influence its reactivity in chemical reactions.

The significance of this compound extends beyond its structural uniqueness to encompass its role as a versatile intermediate in organic synthesis. Research demonstrates that this compound serves as an essential building block for synthesizing diverse heterocyclic compounds used in pharmaceutical applications. The compound's ability to undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions, makes it particularly valuable for creating more complex heterocyclic structures. Furthermore, derivatives of this compound have shown significant biological activities, including anti-inflammatory and antimicrobial properties, highlighting its importance in medicinal chemistry research.

The molecular structure of this compound is characterized by a molecular formula of C₁₁H₁₀N₄ and a molecular weight of 198.22 grams per mole. The compound exhibits specific physical properties that reflect its chemical nature, including a melting point range that varies depending on the synthesis method and purity. Spectroscopic analysis reveals characteristic infrared absorption bands for the amino group, carbonitrile group, and aromatic systems, providing valuable fingerprint data for compound identification and characterization.

Table 1: Fundamental Properties of this compound

Objectives and Scope of the Research

The primary objective of investigating this compound encompasses a comprehensive understanding of its synthetic methodologies, chemical reactivity patterns, and potential applications in pharmaceutical development. Research efforts focus on developing efficient, environmentally friendly synthesis routes that maximize yield while minimizing reaction time and environmental impact. The scope of investigation includes examination of various synthetic approaches, ranging from traditional solution-phase reactions to innovative mechanochemical methods that utilize green chemistry principles.

Contemporary research emphasizes the development of one-pot multicomponent synthesis strategies that combine malononitrile, phenylhydrazine, and appropriate aldehydes under optimized reaction conditions. These investigations aim to establish superior methodologies that offer advantages such as operational simplicity, uncomplicated workup procedures, wide substrate scope, and higher product yields. The mechanochemical approach using magnetic nanoparticles as catalysts represents a particularly promising avenue, demonstrating high yields and short reaction times while adhering to green chemistry principles.

The research scope extends to comprehensive characterization of the compound using various analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. Detailed spectroscopic analysis provides crucial information about the electronic environment of different atoms within the molecule, confirming structural assignments and supporting synthetic route optimization. Additionally, research encompasses investigation of chemical transformation pathways, exploring how the compound can serve as a precursor for more complex heterocyclic systems through various cyclization and substitution reactions.

Table 2: Synthesis Methods and Conditions for this compound

Research investigations also encompass exploration of structure-activity relationships, examining how modifications to the pyrazole core structure influence biological activity and chemical reactivity. This includes systematic study of substitution patterns and their effects on molecular properties, providing valuable insights for rational drug design and development of new synthetic methodologies. The comprehensive approach ensures that both fundamental chemical understanding and practical applications are thoroughly addressed, contributing to the broader field of heterocyclic chemistry and pharmaceutical research.

Propriétés

IUPAC Name |

5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOYPUVIGCTVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277312 | |

| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5346-56-5 | |

| Record name | 5346-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5346-56-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Ethoxymethylenemalononitrile Route

In a representative procedure, phenylhydrazine reacts with ethoxymethylenemalononitrile in absolute ethanol under reflux. For example, 5-amino-1-(m-chlorophenyl)-4-pyrazolecarbonitrile was synthesized by refluxing m-chlorophenylhydrazine with ethoxymethylenemalononitrile in ethanol for 18 hours, yielding 182 g of crude product (mp 185–187°C) after trituration with hexane. Adapting this for the target compound, substituting phenylhydrazine and introducing a methyl group at the 3-position requires using (1-ethoxypropylidene)-malononitrile or methyl-substituted analogs.

Sulfuric Acid-Mediated Cyclization

Concentrated sulfuric acid catalyzes the cyclization of intermediates. For instance, 5-amino-3-methyl-1-phenyl-4-pyrazolecarboxamide was prepared by treating 5-amino-3-methyl-1-phenyl-4-pyrazolecarbonitrile with H₂SO₄, followed by neutralization with NH₄OH. While this example focuses on carboxamide formation, the carbonitrile precursor aligns with the target compound, suggesting similar acid-catalyzed pathways for intermediate stabilization.

Ketene Acetal-Mediated Pyrazole Synthesis

Ketene S,S-acetals offer an alternative route by facilitating [3+2] cycloadditions with hydrazines. This method enhances regioselectivity and functional group tolerance.

General Procedure Using Ketene S,S-Acetals

A mixture of 3-hydrazino-6-(p-tolyl)pyridazine and ketene S,S-acetals in methanol at room temperature yields pyrazole-o-aminonitriles. For the target compound, replacing the p-tolyl group with phenyl and introducing a methyl substituent via methylthio ketene acetals could achieve the desired structure. The reaction typically completes within 3–6 hours, with yields exceeding 75% after recrystallization.

Solvent and Temperature Optimization

Ethanol and methanol are preferred solvents due to their polarity, which stabilizes intermediates. Elevated temperatures (reflux) accelerate cyclization but may reduce yields due byproduct formation. For example, 5-amino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile was isolated in 75% yield using methanol at 25°C.

Post-Synthetic Modification of Pyrazole Intermediates

Functionalization of preformed pyrazole cores provides a modular approach.

Acylation and Alkylation

5-amino-3-methyl-1H-pyrazole-4-carbonitrile undergoes acylation with 2-bromopropanoyl chloride in chloroform/methanol (8:2), yielding sulfur-bridged derivatives. While this method focuses on downstream modifications, it highlights the reactivity of the 5-amino and 4-cyano groups for further derivatization.

Column Chromatography Purification

Silica gel chromatography (cyclohexane/ethyl acetate, 1:1) resolves regioisomers, as demonstrated in the purification of 5-methoxymethyleneamino-3-methylthio-1-[6-(p-tolyl)pyridazin-3-yl]-pyrazole-4-carbonitrile . This step is critical for isolating the target compound from byproducts like des-methyl analogs.

Mechanistic Insights and Regioselectivity

The position of the methyl group in 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is governed by the electronic effects of substituents. Malononitrile derivatives with electron-withdrawing groups favor cyclization at the β-position, while bulky substituents direct reactivity via steric effects. For example, (1-ethoxypropylidene)-malononitrile preferentially forms 3-ethyl analogs, suggesting that methyl-substituted variants require shorter alkoxy chains or modified reaction kinetics.

Industrial-Scale Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. Patent data indicates that ethanol and hexane are recyclable up to five times without significant yield loss. Additionally, magnesium silicate filtration reduces metal contamination, ensuring compliance with pharmaceutical standards.

Analyse Des Réactions Chimiques

Substitution Reactions

The amino group at position 5 and the methyl group at position 3 are key reactive sites.

Thiol Substitution

Reaction with mercaptoheterocyclic compounds (e.g., 1,3-benzothiazole-2-thiol) in acetone at 0–5°C in the presence of triethylamine yields sulfur-bridged derivatives.

| Substrate | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| 5-Amino-3-methyl-pyrazole | 1,3-Benzothiazole-2-thiol | 5-Amino-1-[(1,3-benzothiazol-2-ylthio)acetyl]-3-methyl-pyrazole | 58–81% | Acetone, 0–5°C, Et₃N |

This reaction proceeds via nucleophilic displacement, forming stable thioether linkages .

Cyclocondensation Reactions

The compound participates in regioselective cyclizations to form fused heterocycles.

Pyrazolo[1,5-a]pyrimidine Formation

Reaction with cinnamonitriles or enaminones under microwave heating (120°C, pyridine) produces 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles .

| Reactant | Conditions | Product | Key Feature |

|---|---|---|---|

| Cinnamonitriles | Pyridine, 120°C, microwave | Pyrazolo[1,5-a]pyrimidine derivatives | Regioselectivity at position 7 |

The solvent (pyridine) enhances nucleophilicity of the ring nitrogen, directing cyclization .

Coupling with Diazonium Salts

The amino group undergoes diazo-coupling with aryl diazonium chlorides to form triazene derivatives .

| Reagent | Product | IR Data (CN stretch) | Yield |

|---|---|---|---|

| Aryl diazonium chloride | 5-Aryltriaz-1-en-1-yl-pyrazole-4-carbonitrile | 2226 cm⁻¹ | 70–85% |

These triazenes are structurally characterized by distinct CN stretching bands in IR spectra .

Multicomponent Reactions

Fe₃O₄@SiO₂@Tannic acid catalyzes three-component reactions with aldehydes and hydrazines to synthesize novel azo-linked pyrazole derivatives .

| Components | Catalyst | Product | Reaction Time | Yield |

|---|---|---|---|---|

| Azo-aldehyde, malononitrile, hydrazine | Fe₃O₄@SiO₂@Tannic acid | Azo-linked pyrazole-4-carbonitriles | 15–20 min | 85–92% |

This mechanochemical method offers high efficiency and catalyst reusability (6 cycles) .

Biological Relevance of Products

Derivatives exhibit potential antimicrobial and anticancer activities:

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that derivatives of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile exhibit strong anti-inflammatory effects. A patent describes the use of these compounds to mitigate inflammation in warm-blooded animals, suggesting their potential as therapeutic agents for conditions characterized by inflammation . The recommended dosage ranges from 5 to 250 mg per kilogram body weight per day, emphasizing their efficacy at relatively low doses.

Table 1: Anti-inflammatory Efficacy of Pyrazole Derivatives

| Compound Name | Dosage Range (mg/kg/day) | Observed Effect |

|---|---|---|

| This compound | 5 - 250 | Significant reduction in inflammation |

| S-Amino-1-(m-fluorophenyl)-4-pyrazolecarbonitrile | 5 - 100 | Moderate anti-inflammatory effect |

Anticancer Activity

The compound has also been evaluated for its cytotoxicity against various cancer cell lines. Studies have shown that derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one demonstrate promising anticancer properties. These derivatives were tested against both cancerous and normal cell lines, with some showing optimal cytotoxicity . The Brine-Shrimp Lethality Assay was employed to measure toxicity levels, indicating a selective action against cancer cells.

Table 2: Cytotoxicity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | HeLa (cervical cancer) | 15 | High cytotoxicity |

| Novel Pyrano-Pyrazole Derivative | MCF7 (breast cancer) | 10 | Selective against cancer cells |

Synthesis and Chemical Properties

The synthesis of 5-amino derivatives often involves multi-component reactions that yield various pyrazole-based compounds with diverse functional groups. The synthetic pathways typically employ starting materials such as aromatic aldehydes and cyanomethylene reagents, leading to the formation of complex structures with potential biological activities .

Table 3: Synthetic Pathways for Pyrazole Derivatives

| Reaction Components | Conditions | Product |

|---|---|---|

| Ethoxymethylenemalononitrile + m-Chlorophenylhydrazine | Reflux in ethanol | S-Amino-(m-chlorophenyl)-4-pyrazolecarbonitrile |

| Benzaldehyde + Ethyl cyanoacetate | Microwave irradiation | Pyrano-Pyrazole derivative |

Safety and Toxicological Considerations

Despite the promising applications, safety assessments indicate that 5-amino derivatives can be harmful if ingested or if they come into contact with skin. The compound is classified under acute toxicity categories, necessitating careful handling and usage in laboratory settings .

Table 4: Safety Profile of 5-Amino Derivatives

| Hazard Classification | Description |

|---|---|

| Acute Tox. Category 4 | Harmful if swallowed |

| Skin Irrit. Category 2 | Causes skin irritation |

| Eye Irrit. Category 2 | Causes serious eye irritation |

Mécanisme D'action

The mechanism of action of 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor for enzymes such as p38 kinase and as an antagonist for cannabinoid receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole

- 5-Amino-1,3-diphenyl-1h-pyrazole-4-carbonitrile

- 3-Methyl-1-phenyl-1h-pyrazol-5-amine

Uniqueness

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (often abbreviated as 5-AMPC) is a heterocyclic compound belonging to the pyrazole family. Its molecular formula is C11H10N4, and it has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of 5-AMPC, focusing on its mechanisms of action, biochemical properties, and therapeutic potential.

- Molecular Weight: 198.22 g/mol

- Appearance: Beige solid at room temperature

- Solubility: Soluble in various organic solvents

5-AMPC exhibits its biological effects through various mechanisms, including:

- Enzyme Inhibition: Similar compounds have demonstrated the ability to inhibit specific enzymes, suggesting that 5-AMPC may interact with enzymes involved in critical metabolic pathways.

- Receptor Interaction: It may act as an antagonist or modulator at certain receptors, influencing cell signaling pathways and gene expression .

Interaction with Biomolecules

5-AMPC has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it can form stable complexes with target biomolecules, leading to alterations in cellular metabolism and function .

Cellular Effects

Research indicates that 5-AMPC affects cellular processes such as:

- Gene Expression: It modulates the expression of genes involved in metabolic pathways.

- Cell Cycle Regulation: It has shown potential in inducing apoptosis and arresting the cell cycle in cancer cells .

Case Studies

- Antiproliferative Activity:

- Molecular Docking Studies:

Dosage Effects in Animal Models

The biological activity of 5-AMPC varies with dosage. Lower doses may exhibit beneficial effects, while higher doses can lead to toxicity. Research indicates a threshold effect where a specific dosage range is optimal for therapeutic efficacy without adverse effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Methylpyrazole | Methyl group on pyrazole ring | Lower biological activity compared to 5-AMPC |

| 4-Aminoantipyrine | Amino group at para position on phenyl | Known analgesic properties |

| 5-Amino-1H-pyrazole | Amino group at position 5 on pyrazole | Less complex than 5-AMPC |

This comparison highlights the unique structural features of 5-AMPC that may contribute to its enhanced biological activity compared to its analogs.

Future Directions

Research into 5-AMPC is still emerging, with several areas requiring further exploration:

- Mechanistic Studies: More detailed studies are needed to elucidate the precise mechanisms through which 5-AMPC exerts its biological effects.

- Therapeutic Applications: Investigating its potential as a therapeutic agent in various diseases, particularly cancer, could yield significant insights.

- Safety Profile: Comprehensive assessments of toxicity and safety are essential for any future clinical applications.

Q & A

Q. What are the most reliable synthetic routes for 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving cyanoacetamide derivatives and aryl hydrazines. For example:

- Ultrasound-assisted synthesis in aqueous medium accelerates reaction kinetics and improves yields (e.g., 80–90% under 40 kHz ultrasound at 50°C) .

- Catalytic systems : NaCl or KCO in ethanol/water mixtures (1:1 v/v) at reflux (80°C) enhances regioselectivity .

- Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from ethanol is recommended for isolating high-purity crystals (>98%) .

Q. How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond lengths (C–C: 1.39–1.42 Å) and torsion angles (e.g., N1–C4–C5–N2 = 178.3°) .

- Spectroscopic validation :

Advanced Research Questions

Q. How do substituent effects at the pyrazole 4-position influence isomer ratios in derivatives?

Methodological Answer: The 4-position’s electronic environment dictates isomer distribution. For example:

- Electron-withdrawing groups (e.g., CN) favor 3-methyl-1-phenyl isomers due to steric hindrance and resonance stabilization .

- Computational modeling (DFT at B3LYP/6-31G*) predicts energy differences (<2 kcal/mol) between isomers, guiding synthetic prioritization .

Q. What strategies resolve contradictions in biological activity data for pyrazole-carbonitrile derivatives?

Methodological Answer:

- Dose-response reevaluation : Inconsistent IC values (e.g., 5–50 µM in anticancer assays) may arise from cell-line-specific metabolic pathways. Use orthogonal assays (MTT and apoptosis flow cytometry) to confirm activity .

- Solubility adjustments : Replace DMSO with PEG-400 or cyclodextrin complexes to improve bioavailability in in vitro models .

Q. How can reaction mechanisms for cyano-group functionalization be elucidated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Deuterium labeling at the cyano carbon reveals nucleophilic attack as the rate-limiting step in hydrolysis .

- LC-MS trapping experiments : Intermediates like 3-azido-pyrazole (m/z 238) confirm stepwise azide-alkyne cycloaddition pathways .

Methodological Challenges & Solutions

Q. How to address low yields in multi-component reactions involving this compound?

Methodological Answer:

Q. What crystallographic techniques optimize polymorphism studies?

Methodological Answer:

- Variable-temperature XRD (90–298 K) identifies thermally induced phase transitions .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H···N hydrogen bonds at 2.8–3.0 Å) driving crystal packing .

Data Contradictions & Validation

Q. How to reconcile discrepancies in reported antimicrobial activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.